molecular formula C8H16O2Si B3156211 ((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane CAS No. 82272-08-0

((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane

Cat. No.: B3156211
CAS No.: 82272-08-0
M. Wt: 172.3 g/mol
InChI Key: ZDLNVPWSYDEVOT-UHFFFAOYSA-N
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Description

((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane is an organosilicon compound with the molecular formula C8H16O2Si. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane can be synthesized through the reaction of 5,6-dihydro-2H-pyran-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane is widely used in scientific research, particularly in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of ((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The silyl ether can be easily cleaved under mild acidic conditions to regenerate the free hydroxyl group .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-5-yloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-11(2,3)10-8-5-4-6-9-7-8/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLNVPWSYDEVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534758
Record name [(5,6-Dihydro-2H-pyran-3-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82272-08-0
Record name [(5,6-Dihydro-2H-pyran-3-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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